N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine
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Overview
Description
N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine is a complex organic compound that features a pyrene moiety linked to a phenyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine typically involves the coupling of pyrene derivatives with pyridine-based compounds. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets through its aromatic rings and nitrogen atoms. These interactions can affect various molecular pathways, potentially leading to biological effects such as inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-ylbenzamide: Similar in structure but lacks the pyrene moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine rings and have been studied for their biological activities.
Uniqueness
N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine is unique due to the presence of the pyrene moiety, which imparts distinct electronic and structural properties. This makes it particularly interesting for applications in materials science and molecular research.
Properties
CAS No. |
816421-86-0 |
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Molecular Formula |
C32H21N3 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(4-pyren-1-ylphenyl)-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C32H21N3/c1-3-20-33-29(8-1)35(30-9-2-4-21-34-30)26-16-12-22(13-17-26)27-18-14-25-11-10-23-6-5-7-24-15-19-28(27)32(25)31(23)24/h1-21H |
InChI Key |
LMCBLCIGYWRTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=C(C=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=CC=CC=N7 |
Origin of Product |
United States |
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